molecular formula C8H12O2 B8805575 (1s,4r)-Bicyclo[2.2.1]heptane-2-carboxylic acid

(1s,4r)-Bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B8805575
M. Wt: 140.18 g/mol
InChI Key: JESWDXIHOJGWBP-JEAXJGTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05525607

Procedure details

The substantially same operations as in Example 1 were repeated using 3.0 g (13.3 mmol) of 1,3-dipropyl-5,6-diaminouracil and 2.61 g (18.6 mmol) of bicyclo[2.2.1]heptane-2-carboxylic acid to afford 4.31 g (yield: 93%) of amorphous 6-amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.61 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]1[C:11]([NH2:12])=[C:10]([NH2:13])[C:8](=[O:9])[N:7]([CH2:14][CH2:15][CH3:16])[C:5]1=[O:6])[CH2:2][CH3:3].[CH:17]12[CH2:23][CH:20]([CH2:21][CH2:22]1)[CH2:19][CH:18]2[C:24](O)=[O:25]>>[NH2:12][C:11]1[N:4]([CH2:1][CH2:2][CH3:3])[C:5](=[O:6])[N:7]([CH2:14][CH2:15][CH3:16])[C:8](=[O:9])[C:10]=1[NH:13][C:24]([CH:18]1[CH2:19][CH:20]2[CH2:23][CH:17]1[CH2:22][CH2:21]2)=[O:25]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(CC)N1C(=O)N(C(=O)C(=C1N)N)CCC
Step Two
Name
Quantity
2.61 g
Type
reactant
Smiles
C12C(CC(CC1)C2)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(N(C(N1CCC)=O)CCC)=O)NC(=O)C1C2CCC(C1)C2
Measurements
Type Value Analysis
AMOUNT: MASS 4.31 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.